2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole
Description
Historical Context and Development
The development of this compound emerges from the rich historical context of thiazole chemistry, which traces its origins to the late nineteenth century when thiazole was first described by Hantzsch and Weber in 1887. The fundamental thiazole structure was subsequently confirmed by Prop in 1889, establishing the foundation for what would become one of the most important heterocyclic systems in organic chemistry. The evolution from simple thiazole structures to complex substituted derivatives like this compound represents decades of synthetic methodology development and structure-activity relationship studies. The incorporation of phenylsulfonyl groups into thiazole frameworks gained particular significance as researchers recognized the unique electronic and steric properties these substituents could impart to heterocyclic systems. This historical progression reflects the broader trend in heterocyclic chemistry toward increasingly sophisticated molecular architectures designed to meet specific functional requirements.
The specific development of phenylsulfonyl-substituted aminothiazoles gained momentum through systematic investigations of structure-activity relationships in heterocyclic systems. Research efforts focused on understanding how different substitution patterns could influence both chemical reactivity and biological activity, leading to the identification of specific structural motifs that enhance desired properties. The synthesis of this compound represents the culmination of these research efforts, incorporating multiple design elements that had been individually validated in simpler systems. The compound's development also reflects advances in synthetic methodology that enabled the efficient construction of complex substituted thiazoles from readily available starting materials. Contemporary research continues to build upon this foundation, exploring new synthetic routes and applications for this and related compounds.
The historical significance of thiazole derivatives extends beyond purely synthetic considerations to encompass their recognition as important pharmacophoric elements in drug discovery. The thiazole ring is notable as a component of vitamin thiamine, establishing an early connection between thiazole chemistry and biological systems. This biological relevance provided strong motivation for the development of synthetic thiazole derivatives with enhanced properties, leading eventually to sophisticated compounds like this compound. The compound's development thus represents both a technical achievement in synthetic chemistry and a strategic approach to creating molecules with potential biological significance. The integration of multiple functional groups within the thiazole framework demonstrates how historical insights can guide contemporary molecular design efforts.
Nomenclature and Classification
The systematic nomenclature of this compound follows established conventions for heterocyclic compounds, with the thiazole ring serving as the parent structure and substituents designated according to their positions relative to the heteroatoms. The International Union of Pure and Applied Chemistry name for this compound is 5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine, which precisely describes the substitution pattern and functional group arrangement. This nomenclature system ensures unambiguous identification of the compound across different research contexts and databases. The numbering system for thiazole begins from the sulfur atom, establishing a consistent framework for describing substitution patterns in this heterocyclic system. The systematic approach to naming also facilitates database searches and literature surveys, enabling researchers to efficiently locate relevant information about this and related compounds.
The classification of this compound within the broader context of heterocyclic chemistry reveals its membership in several important compound families. As a thiazole derivative, it belongs to the azole family of heterocycles, which includes imidazoles and oxazoles as related structures. The presence of the amino group classifies it specifically as an aminothiazole, a subclass known for diverse biological activities including antibacterial, antifungal, and anticancer properties. The phenylsulfonyl substituent places it within the sulfonyl-containing heterocycles, compounds that often exhibit enhanced biological activity due to the unique electronic properties of the sulfonyl group. This multi-level classification system helps researchers understand the compound's relationships to other known structures and predict potential properties based on structural analogies.
From a chemical perspective, the compound can be classified as a substituted aromatic heterocycle with significant pi-electron delocalization contributing to its stability and reactivity profile. The presence of multiple aromatic systems within the molecular framework creates opportunities for pi-pi stacking interactions and other non-covalent interactions that can influence both chemical behavior and biological activity. The electron-rich amino group and electron-poor sulfonyl functionality create a push-pull electronic system that can significantly influence the compound's reactivity toward various chemical transformations. This electronic classification provides important insights into potential synthetic applications and reaction pathways available for this compound. The classification also extends to considerations of molecular symmetry and conformational preferences that influence three-dimensional structure and intermolecular interactions.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative example of sophisticated molecular design principles. The compound demonstrates how strategic substitution of heterocyclic scaffolds can create molecules with enhanced complexity and potential functionality compared to simple parent structures. The thiazole ring system itself is notable for its significant pi-electron delocalization and aromatic character, properties that are further modified by the specific substitution pattern present in this derivative. The combination of amino and phenylsulfonyl substituents creates a unique electronic environment that influences both ground-state properties and chemical reactivity. This compound thus serves as an important model for understanding how multiple functional groups can be integrated within heterocyclic frameworks to achieve desired properties.
The structural features of this compound provide valuable insights into the relationship between molecular architecture and chemical behavior in heterocyclic systems. The planar thiazole ring contributes to the overall molecular rigidity while the phenyl substituents introduce additional aromatic character and steric considerations. The amino group at the 2-position provides opportunities for hydrogen bonding and nucleophilic reactivity, while the phenylsulfonyl group at the 5-position introduces electrophilic character and potential sites for further chemical modification. This combination of functional groups within a single molecular framework demonstrates the versatility achievable in heterocyclic design and provides a foundation for understanding structure-property relationships in related compounds. The compound's significance thus extends to its utility as a model system for developing new synthetic methodologies and exploring structure-activity relationships.
The broader implications of this compound for heterocyclic chemistry include its potential as a building block for more complex molecular architectures. The multiple reactive sites present in the molecule provide opportunities for further derivatization and incorporation into larger molecular frameworks. The compound's design principles can inform the development of related structures with modified properties or enhanced activities. From a synthetic perspective, the successful preparation of this complex molecule demonstrates the continued advancement of heterocyclic synthesis methodologies and the ability to efficiently construct sophisticated molecular architectures. The compound thus represents both an achievement in contemporary synthetic chemistry and a foundation for future developments in heterocyclic molecular design.
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c16-15-17-13(11-7-3-1-4-8-11)14(20-15)21(18,19)12-9-5-2-6-10-12/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJSVXQOZIYKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394085 | |
| Record name | 5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252679-72-4 | |
| Record name | 5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thiazole Core
The initial step in the synthesis is the construction of the 2-amino-4-phenylthiazole scaffold. This is commonly achieved by the condensation of acetophenone derivatives with thiourea in the presence of a halogen source such as iodine, bromine, or chlorine. Iodine is often preferred due to ease of handling and effective cyclization.
- Reaction conditions: Refluxing acetophenone with thiourea and iodine in ethanol.
- Outcome: Formation of 2-amino-4-phenylthiazole with good yield.
Introduction of the Phenylsulfonyl Group
The phenylsulfonyl substituent is introduced by reacting the 2-amino-4-phenylthiazole intermediate with phenylsulfonyl chloride under basic conditions.
- Typical reagents: Phenylsulfonyl chloride, triethylamine (Et3N), and 4-dimethylaminopyridine (DMAP) as a catalyst.
- Solvent: Anhydrous dichloromethane.
- Conditions: Stirring at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Workup: Precipitate washing with acetone, drying, and purification by column chromatography using n-hexane and ethyl acetate gradients.
Alternative Synthetic Pathways
Some methods involve the formation of 2-amino-4-phenyl-5-phenylazothiazole intermediates via diazonium coupling reactions, followed by further functionalization with aromatic acid chlorides to yield amide derivatives. However, for the direct preparation of 2-amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole, the sulfonylation of the thiazole ring is the key step.
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Synthesis of 2-amino-4-phenylthiazole | Acetophenone + Thiourea + Iodine, reflux in ethanol | Cyclization to form thiazole ring | High yield; product isolated by filtration and recrystallization |
| 2. Sulfonylation | 2-amino-4-phenylthiazole + Phenylsulfonyl chloride + Et3N + DMAP, DCM, room temp | Nucleophilic substitution to introduce phenylsulfonyl group | Yields typically >70%; purified by column chromatography |
| 3. Purification | Washing with acetone, drying, silica gel chromatography | Removal of impurities and isolation of pure compound | High purity confirmed by TLC and spectroscopic methods |
- The use of DMAP as a catalyst significantly improves the sulfonylation reaction rate and yield.
- Increasing equivalents of phenylsulfonyl chloride and base (Et3N) can enhance conversion but may require longer reaction times and additional purification steps.
- Basic hydrolysis post-reaction (using NaOH) can be employed to remove side products and improve purity.
- Reaction monitoring by TLC and spectroscopic methods (FTIR, NMR) ensures the formation of the desired product and confirms substitution patterns.
- FTIR Spectroscopy: Characteristic bands for -NH2 stretching (~3200-3400 cm⁻¹), sulfonyl groups (S=O stretching ~1150-1350 cm⁻¹), and thiazole ring vibrations.
- 1H NMR Spectroscopy: Signals corresponding to aromatic protons, amino group protons, and thiazole ring protons confirm structure.
- Elemental Analysis: Consistent with molecular formula C15H12N2O2S2, confirming purity and correct substitution.
The preparation of this compound is efficiently achieved through a two-step process involving the formation of the 2-amino-4-phenylthiazole core followed by sulfonylation with phenylsulfonyl chloride. The use of mild reaction conditions, catalytic promoters like DMAP, and careful purification techniques results in high yields and purity. These methods are well-documented in the literature and provide a reliable synthetic route for this compound, which is valuable for further medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Biochemical Properties
The compound plays a crucial role in biochemical reactions, particularly in enzyme interactions. It has been identified as an inhibitor of specific kinases, which are vital in modulating signal transduction pathways. This inhibition can affect various cellular processes, including cell growth and apoptosis. In cancer research, 2-amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole has demonstrated cytotoxic effects on cancer cell lines by influencing critical signaling pathways such as MAPK and PI3K/Akt.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. For instance, specific derivatives have been synthesized and tested for their ability to inhibit tumor growth in vivo, demonstrating promising results in xenograft models .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives suggest effective antibacterial properties comparable to standard antibiotics . This makes them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies have indicated that it can modulate inflammatory responses in various biological systems, suggesting its utility in treating inflammatory diseases .
Industrial Applications
In addition to its medicinal applications, this compound serves as a building block in organic synthesis. It is utilized in the development of new materials and chemical processes due to its unique structural characteristics. The compound's ability to participate in various chemical reactions makes it valuable for synthesizing more complex heterocyclic compounds.
Case Studies
Several case studies illustrate the compound's diverse applications:
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of synthesized derivatives on multiple cancer cell lines. Results indicated that certain derivatives displayed significant antiproliferative activity while sparing normal cells from toxicity .
- Antimicrobial Activity Assessment : Research focused on the antimicrobial efficacy of various derivatives against common pathogens. The findings revealed that some compounds exhibited potent antibacterial activity with MIC values lower than those of established antibiotics .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation highlighted the compound's potential in treating respiratory conditions due to its anti-inflammatory properties. Clinical trials are suggested to further explore its therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Observations :
- Phenylsulfonyl vs. Methylsulfonyl : The phenylsulfonyl group in the target compound imposes greater steric hindrance and electron-withdrawing effects compared to methylsulfonyl in the analogue from . This difference may influence solubility (phenylsulfonyl reduces hydrophilicity) and reactivity in nucleophilic substitutions .
- Sydnon-4-oyl vs.
Reactivity Insights :
- The phenylsulfonyl group may deactivate the thiazole ring toward electrophilic substitution but enhance stability toward oxidation compared to methyl or acetyl groups .
- The amino group at position 2 can participate in hydrogen bonding, a feature shared with 2-anilino derivatives () but absent in 4-amino analogues .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogues:
Notes:
Biological Activity
2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.
Biochemical Interactions
The compound interacts with multiple biological targets, influencing enzyme activities and cellular pathways. It has been identified as an inhibitor of certain kinases, which play crucial roles in signal transduction pathways such as the MAPK and PI3K/Akt pathways. These interactions can lead to alterations in cell proliferation and apoptosis, particularly in cancer cell lines .
Cellular Effects
In laboratory studies, this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human glioblastoma U251 cells and melanoma WM793 cells while exhibiting low toxicity towards normal cells . The compound's ability to modulate gene expression further enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In a study by Zhang et al., derivatives of 2-amino-4-phenylthiazole were screened for antiproliferative activity against several cancer cell lines including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). Some derivatives exhibited remarkable activity with low toxicity to normal cells .
Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Derivative A | U251 (Glioblastoma) | 0.5 | High |
| Derivative B | WM793 (Melanoma) | 0.8 | Moderate |
| Derivative C | HeLa | 1.2 | Low |
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. Research indicates that 2-amino-4-phenylthiazole exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, it has been effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity of 2-Amino-4-phenylthiazole
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
In Vivo Studies
Animal model studies have demonstrated that the effects of 2-amino-4-phenylthiazole vary with dosage. Low doses have been associated with enhanced cellular stress responses and improved metabolic functions, while high doses can lead to cytotoxicity and tissue damage. This dosage-dependent response underscores the importance of careful dosing in therapeutic applications.
Long-term Exposure Effects
Long-term exposure studies indicate that prolonged administration of this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles. These findings suggest potential implications for chronic therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
